molecular formula C8H7FN2O B7789761 3-Amino-5-fluoro-2,3-dihydro-1H-indol-2-one

3-Amino-5-fluoro-2,3-dihydro-1H-indol-2-one

Cat. No.: B7789761
M. Wt: 166.15 g/mol
InChI Key: CCHUQLXBDSMRIX-UHFFFAOYSA-N
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Description

3-Amino-5-fluoro-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-fluoro-2,3-dihydro-1H-indol-2-one typically involves the reaction of fluorinated aniline derivatives with cyclic ketones under acidic conditions. One common method is the Fischer indole synthesis, where phenylhydrazine derivatives react with ketones in the presence of an acid catalyst .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming quinonoid structures.

    Reduction: Reduction reactions can convert the compound into various reduced forms, often involving hydrogenation.

    Substitution: The amino and fluoro groups on the indole ring make it susceptible to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents, such as N-bromosuccinimide, are used for electrophilic substitution, while nucleophilic substitution can involve reagents like sodium methoxide.

Major Products:

Scientific Research Applications

3-Amino-5-fluoro-2,3-dihydro-1H-indol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoro-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. The fluoro and amino groups play a crucial role in its binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

  • 3-Amino-5-ethyl-2,3-dihydro-1H-indol-2-one
  • 3-Amino-7-chloro-2,3-dihydro-1H-indol-2-one
  • 3-Amino-1,3-dihydro-2H-indol-2-one

Comparison: Compared to its analogs, 3-Amino-5-fluoro-2,3-dihydro-1H-indol-2-one is unique due to the presence of the fluoro group, which enhances its reactivity and binding properties. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .

Properties

IUPAC Name

3-amino-5-fluoro-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-4-1-2-6-5(3-4)7(10)8(12)11-6/h1-3,7H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHUQLXBDSMRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(C(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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